BenchChemオンラインストアへようこそ!

Gestonorone

Endocrinology Receptor Pharmacology Drug Discovery

Gestonorone delivers pure progestogenic activity with negligible androgenic or glucocorticoid cross-reactivity. With >125-fold greater progesterone receptor affinity than 17α-hydroxyprogesterone and 5–10× higher in vivo potency than hydroxyprogesterone caproate, it uniquely suppresses intraprostatic DHT—an effect cyproterone acetate fails to replicate. Clinically validated in BPH (78% patient improvement in residual urine volume) and endometrial cancer. Serves as the critical intermediate for nomegestrol acetate and gestonorone caproate synthesis. ≥98% HPLC purity ensures reproducible pharmacology and consistent API manufacturing.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 2137-18-0
Cat. No. B1671453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestonorone
CAS2137-18-0
SynonymsGestonorone;  17alpha-Hydroxy-19-norprogesterone; 
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyGTFUITFQDGVJSK-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gestonorone (CAS 2137-18-0): Steroidal Progestin with Clinically Validated Differentiation in Prostatic and Endometrial Disorders


Gestonorone (also known as gestronol) is a synthetic steroidal progestin belonging to the 19-norprogesterone and 17α-hydroxyprogesterone chemical classes [1]. It is the active base compound of gestonorone caproate, a long-acting progestogen ester that has been marketed under brand names Depostat and Primostat for the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer [2][3]. Unlike many progestins that exhibit off-target androgenic or glucocorticoid activity, gestonorone is characterized as a relatively pure progestogen with minimal ancillary hormonal effects [4]. This structural and pharmacological profile underpins its specific clinical utility where targeted progesterone receptor agonism is required without confounding receptor cross-reactivity.

Why Hydroxyprogesterone Caproate and Other Progestins Cannot Substitute for Gestonorone in Targeted Research and Clinical Protocols


Generic substitution of gestonorone or its caproate ester with seemingly similar progestins such as hydroxyprogesterone caproate or cyproterone acetate is scientifically unjustified due to substantial differences in receptor binding affinity, in vivo potency, metabolic effects, and tissue-specific activity. Gestonorone exhibits a unique pharmacological fingerprint within the 19-norprogesterone class: its affinity for the progesterone receptor is orders of magnitude greater than that of 17α-hydroxyprogesterone [1], and its esterified form demonstrates a 5- to 10-fold higher progestogenic potency in humans compared to hydroxyprogesterone caproate [2]. Furthermore, in head-to-head clinical studies, gestonorone caproate produces a distinct pattern of intraprostatic dihydrotestosterone suppression not observed with cyproterone acetate [3]. These quantifiable differences translate directly into divergent therapeutic outcomes and experimental readouts, rendering class-based interchangeability invalid for both research and clinical procurement decisions.

Quantitative Differentiation Evidence for Gestonorone Against Key Comparator Progestins


Progesterone Receptor Binding Affinity: Gestonorone vs. 17α-Hydroxyprogesterone

In radioligand binding assays, gestonorone demonstrates a progesterone receptor affinity that is 12.5% that of progesterone. In contrast, 17α-hydroxyprogesterone, a structurally related analog, exhibits less than 0.1% of progesterone's affinity for the same receptor. Therefore, gestonorone possesses at least a 125-fold higher receptor binding affinity than 17α-hydroxyprogesterone under these experimental conditions [1].

Endocrinology Receptor Pharmacology Drug Discovery

In Vivo Progestogenic Potency: Gestonorone Caproate vs. Hydroxyprogesterone Caproate

In human studies, gestonorone caproate demonstrates approximately 5- to 10-fold greater progestogenic potency than hydroxyprogesterone caproate. Clinically, this is reflected in dose equivalency data showing that 100 to 200 mg intramuscular gestonorone caproate produces progestogenic effects equivalent to 1,000 mg intramuscular hydroxyprogesterone caproate [1].

Clinical Pharmacology Reproductive Medicine Oncology

Testosterone Suppression: Gestonorone Caproate vs. Surgical Orchiectomy

A clinical study evaluating 400 mg/week intramuscular gestonorone caproate in men reported a 75% suppression of circulating testosterone levels, compared to a 91% suppression achieved by orchiectomy (surgical castration) [1]. While the compound did not achieve the level of androgen deprivation associated with surgical castration, it nevertheless produced substantial gonadal suppression.

Urology Endocrine Therapy Prostate Cancer

Clinical Efficacy in Benign Prostatic Hyperplasia (BPH): Objective Improvement Rates

In a clinical study of 30 male patients with benign prostatic hyperplasia treated with 200 mg intramuscular gestonorone caproate every 7 days for 2 to 3 months, 78% of the 28 completers demonstrated a significant reduction in residual urine volume. Additionally, 65% of patients undergoing follow-up cystopanendoscopy after 6 months showed a reduction in the degree of urethral lumen occlusion [1].

Urology Clinical Trials Benign Prostatic Hyperplasia

Tumor Regression in Endometrial Cancer: Histopathological Evidence

In a study of 20 patients with Stage I endometrial carcinoma diagnosed by curettage, systemic administration of gestonorone caproate prior to hysterectomy resulted in tumor regression and increased histological differentiation, particularly in tumors that initially exhibited some degree of differentiation [1].

Gynecologic Oncology Endometrial Cancer Progestin Therapy

Analytical Purity Specification: Baseline for Reproducible Research

Commercially available gestonorone base material is specified with a minimum purity of 98% by HPLC. The material is characterized by a melting point of 222-224°C and a density of 1.17 g/cm³ .

Analytical Chemistry Quality Control Drug Development

Optimal Research and Procurement Applications for Gestonorone Based on Verified Evidence


Progesterone Receptor Pharmacology Studies Requiring Clean, Non-Androgenic Progestin Control

Gestonorone's classification as a relatively pure progestogen with minimal androgenic bioactivity makes it an ideal tool for dissecting progesterone receptor-mediated signaling pathways without confounding cross-reactivity at the androgen receptor. Its >125-fold higher receptor affinity compared to 17α-hydroxyprogesterone ensures robust target engagement at pharmacologically relevant concentrations [1].

Benign Prostatic Hyperplasia (BPH) Preclinical Models and Translational Research

The compound's established clinical efficacy in BPH, with documented improvements in objective measures such as residual urine volume (78% of patients) and urethral occlusion (65% of patients), provides a strong translational rationale for its use in rodent and other preclinical models of prostatic hyperplasia [2]. Furthermore, its unique ability to suppress intraprostatic dihydrotestosterone accumulation—an effect not shared by cyproterone acetate—offers a specific mechanistic angle for investigation [3].

Endometrial Cancer Hormonal Therapy Research and Biomarker Studies

The histopathological evidence of tumor regression and increased differentiation in Stage I endometrial cancer patients treated with gestonorone caproate supports its use as a reference progestin in studies of endometrial cancer biology and hormonal responsiveness [4]. It may serve as a comparator or positive control in evaluating novel agents targeting hormone-sensitive endometrial malignancies.

Synthesis and Formulation Development of Long-Acting Progestogen Esters

Gestonorone serves as the key intermediate for the synthesis of gestonorone caproate and nomegestrol acetate, both clinically utilized progestogens [5]. Procurement of high-purity gestonorone base (≥98% HPLC) is essential for the stereoselective synthesis of these ester prodrugs, ensuring consistent pharmacokinetic properties and biological activity in final formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gestonorone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.